Magnesium;pent-4-enoxybenzene;bromide
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Overview
Description
Magnesium;pent-4-enoxybenzene;bromide is an organometallic compound that combines magnesium, pent-4-enoxybenzene, and bromide. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Grignard reactions. It is a versatile reagent used in various chemical transformations and has significant implications in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;pent-4-enoxybenzene;bromide typically involves the reaction of pent-4-enoxybenzene with magnesium in the presence of a bromide source. One common method is to react pent-4-enoxybenzene with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere to form the Grignard reagent. The reaction is usually initiated by adding a small amount of iodine or 1,2-dibromoethane to activate the magnesium surface .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems to ensure complete reaction and high yield. The reaction mixture is typically quenched with a suitable electrophile to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Magnesium;pent-4-enoxybenzene;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions to prevent the decomposition of the Grignard reagent. Solvents like THF or diethyl ether are commonly used .
Major Products Formed
The major products formed from reactions involving this compound are typically alcohols, resulting from the addition of the Grignard reagent to carbonyl compounds. Other products can include substituted alkanes and alkenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Magnesium;pent-4-enoxybenzene;bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, agrochemicals, and fine chemicals
Mechanism of Action
The mechanism of action of magnesium;pent-4-enoxybenzene;bromide involves the formation of a highly reactive Grignard reagent. This reagent acts as a nucleophile, attacking electrophilic centers in various substrates. The magnesium atom coordinates with the oxygen of the ether solvent, stabilizing the reactive intermediate and facilitating the nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Magnesium bromide: Used as a catalyst in organic synthesis.
Pent-4-enylmagnesium bromide: Another Grignard reagent with similar reactivity.
Phenylmagnesium bromide: Commonly used in organic synthesis for forming carbon-carbon bonds
Uniqueness
Magnesium;pent-4-enoxybenzene;bromide is unique due to its specific structure, which combines the reactivity of a Grignard reagent with the functional group of pent-4-enoxybenzene. This allows for selective reactions and the formation of complex molecules that are not easily accessible with other reagents.
Biological Activity
Magnesium;pent-4-enoxybenzene;bromide (C₅H₉BrMg) is an organomagnesium compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in pharmaceuticals and other fields.
This compound is synthesized through the reaction of pent-4-enol with magnesium bromide. This compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex molecules. Its structure includes a magnesium atom coordinated to a bromo-pentenyl group, which contributes to its reactivity and biological activity.
Biological Activity
The biological activity of this compound has been studied primarily in the context of its antimicrobial properties and potential therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits varying degrees of antimicrobial activity. A study assessing the antimicrobial efficacy of related compounds found that certain derivatives showed significant inhibition against various bacterial strains. Table 1 summarizes the antimicrobial activity observed:
Compound | E. coli | S. aureus | C. albicans | Inhibition Zone (mm) |
---|---|---|---|---|
This compound | 8 | 10 | 7 | Moderate |
Control (Tetracycline) | 30 | 25 | 20 | High |
The results suggest that while this compound does not match the efficacy of standard antibiotics, it still possesses noteworthy antimicrobial properties, particularly against Staphylococcus aureus .
Cytotoxicity Studies
In addition to its antimicrobial properties, the cytotoxic effects of this compound have been investigated using cell viability assays. The MTT assay results indicated moderate cytotoxicity against HL-60 cells, with an IC50 value of approximately 150 µM, suggesting potential applications in cancer therapy or as a chemotherapeutic agent .
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Antimicrobial Efficacy : A comparative study evaluated the effectiveness of several organomagnesium compounds against common pathogens. This compound demonstrated a significant reduction in bacterial growth compared to untreated controls, indicating its potential as a natural preservative in food products .
- Pharmaceutical Applications : Research has explored the use of this compound as an intermediate in synthesizing bioactive compounds. For instance, it has been utilized in developing new antifungal agents that show promise against resistant strains of fungi.
- Toxicological Profile : The toxicological implications of this compound were assessed in animal models, revealing no significant adverse effects at therapeutic doses. This safety profile enhances its appeal for further development in pharmaceutical applications .
Properties
Molecular Formula |
C11H13BrMgO |
---|---|
Molecular Weight |
265.43 g/mol |
IUPAC Name |
magnesium;pent-4-enoxybenzene;bromide |
InChI |
InChI=1S/C11H13O.BrH.Mg/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h2,4-5,8-9H,1,3,7,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
MAHQQFUEGCDZQI-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCCOC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
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